molecular formula C9H7NOS B7949928 4-(3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one

4-(3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B7949928
M. Wt: 177.22 g/mol
InChI Key: LMMPCMRUGFBCPV-UHFFFAOYSA-N
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Description

4-(3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one is a heterocyclic compound that features a thiazole ring fused with a cyclohexadienone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one can be achieved through multicomponent reactions (MCRs). One efficient method involves the reaction of 2-chlorobenzothiazole, benzyl bromides, and phenols in acetonitrile under reflux conditions in the presence of triethylamine. This catalyst-free reaction typically proceeds within 2 hours and yields the desired product in excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of MCRs and catalyst-free conditions make it a promising candidate for scalable production. The use of readily available starting materials and mild reaction conditions further supports its potential for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like acetonitrile or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the cyclohexadienone structure .

Scientific Research Applications

4-(3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-hydroxy-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,5-dien-1-one
  • (6E)-6-(3H-benzothiazol-2-ylidene)-4-bromo-cyclohexa-2,4-dien-1-one

Uniqueness

4-(3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one is unique due to its specific combination of a thiazole ring and a cyclohexadienone structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-(3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMPCMRUGFBCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=C2NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)C=CC1=C2NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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